molecular formula C15H14BrNO2 B2948715 N-benzyl-2-(2-bromophenoxy)acetamide CAS No. 307537-31-1

N-benzyl-2-(2-bromophenoxy)acetamide

Cat. No.: B2948715
CAS No.: 307537-31-1
M. Wt: 320.186
InChI Key: QOYFJQRNVUTUQU-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-bromophenoxy)acetamide: is an organic compound with the molecular formula C15H14BrNO2 and a molecular weight of 320.18 g/mol . This compound is characterized by the presence of a benzyl group, a bromophenoxy group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(2-bromophenoxy)acetamide typically involves the reaction of 2-bromophenol with benzylamine in the presence of a suitable base, followed by acylation with chloroacetyl chloride. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Base: Bases such as triethylamine or sodium hydroxide are used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-(2-bromophenoxy)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as N-benzyl-2-(2-aminophenoxy)acetamide or N-benzyl-2-(2-thiophenoxy)acetamide can be formed.

    Oxidation Products: Oxidation can yield products like N-benzyl-2-(2-bromophenoxy)acetic acid.

    Reduction Products: Reduction can lead to the formation of N-benzyl-2-(2-bromophenoxy)ethanol.

Scientific Research Applications

N-benzyl-2-(2-bromophenoxy)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-bromophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Modulate Receptors: Interact with cellular receptors to influence signal transduction processes.

    Affect Gene Expression: Alter the expression of genes related to its biological activity.

Comparison with Similar Compounds

  • N-benzyl-2-(2-chlorophenoxy)acetamide
  • N-benzyl-2-(2-fluorophenoxy)acetamide
  • N-benzyl-2-(2-iodophenoxy)acetamide

Comparison:

  • Uniqueness: N-benzyl-2-(2-bromophenoxy)acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs.
  • Reactivity: The bromine atom makes it more reactive in substitution reactions compared to the chloro and fluoro analogs but less reactive than the iodo analog.
  • Applications: While all these compounds have similar applications, the specific properties of this compound make it particularly useful in certain synthetic and biological contexts.

Properties

IUPAC Name

N-benzyl-2-(2-bromophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c16-13-8-4-5-9-14(13)19-11-15(18)17-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYFJQRNVUTUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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